![molecular formula C25H26FN5O2S B2459859 N-环戊基-1-((3-氟苄基)硫)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1114652-37-7](/img/no-structure.png)

N-环戊基-1-((3-氟苄基)硫)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

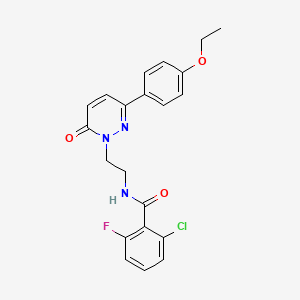

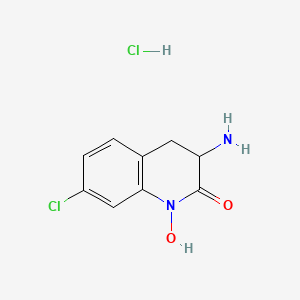

“N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .科学研究应用

抗癌活性

该化合物作为抗癌剂已显示出希望。研究表明其对癌细胞系(包括 MCF-7(乳腺癌)和 HCT-116(结直肠癌))具有细胞毒性作用。这些细胞系的 IC50 值在 45–97 nM 范围内,表明其具有强效活性。虽然需要进一步研究,但该化合物可能是开发新型癌症疗法的潜在先导化合物 .

抗菌特性

N-环戊基-1-((3-氟苄基)硫)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺已显示出中等抗菌活性。它对各种病原体表现出抑制作用,使其成为抗菌药物开发的候选药物 .

作用机制

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that plays a major role in the growth and spread of cancer cells .

Mode of Action

The compound interacts with VEGFR-2, inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound’s cytotoxicity and VEGFR-2 inhibitory activity are highly correlated .

Biochemical Pathways

By inhibiting VEGFR-2, the compound affects the angiogenesis pathway . This pathway is responsible for the formation of new blood vessels, which is crucial for the growth and spread of cancer cells . By blocking this pathway, the compound can effectively suppress tumor growth .

Pharmacokinetics

Similar compounds have been shown to exhibit satisfactory activity compared to lead compounds

Result of Action

The result of the compound’s action is the suppression of tumor growth . By inhibiting VEGFR-2, the compound effectively blocks the angiogenesis pathway, preventing the formation of new blood vessels necessary for tumor growth . This results in a cytotoxic effect against cancer cells .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one, followed by the addition of cyclopentylamine and the subsequent reaction with ethyl chloroformate to form the final product.", "Starting Materials": [ "4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one", "3-fluorobenzyl mercaptan", "cyclopentylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one is reacted with 3-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate 1-((3-fluorobenzyl)thio)-4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one.", "Step 2: Cyclopentylamine is added to the reaction mixture and the resulting mixture is heated to form the intermediate N-cyclopentyl-1-((3-fluorobenzyl)thio)-4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamide.", "Step 3: Ethyl chloroformate is added to the reaction mixture and the resulting mixture is heated to form the final product N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |

CAS 编号 |

1114652-37-7 |

分子式 |

C25H26FN5O2S |

分子量 |

479.57 |

IUPAC 名称 |

N-cyclopentyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C25H26FN5O2S/c1-2-12-30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(30)28-29-25(31)34-15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2459776.png)

![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)

![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)

![2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2459783.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2459793.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2459795.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2459798.png)